5-Bromo-4-(chloromethyl)-1-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-(chloromethyl)-1-methyl-1H-pyrazole is a heterocyclic organic compound that contains both bromine and chlorine substituents on a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(chloromethyl)-1-methyl-1H-pyrazole typically involves the bromination and chloromethylation of a pyrazole precursor. One common method includes the following steps:
Bromination: The pyrazole ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Chloromethylation: The brominated pyrazole is then subjected to chloromethylation using formaldehyde and hydrochloric acid or other chloromethylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(chloromethyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under appropriate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with different functional groups.
Reduction Products: Reduced forms of the original compound with altered substituents.
Scientific Research Applications
5-Bromo-4-(chloromethyl)-1-methyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It serves as a probe or reagent in biochemical assays and studies involving enzyme interactions.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(chloromethyl)-1-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-(methyl)-1-methyl-1H-pyrazole: Similar structure but lacks the chloromethyl group.
4-(Chloromethyl)-1-methyl-1H-pyrazole: Similar structure but lacks the bromine substituent.
5-Chloro-4-(chloromethyl)-1-methyl-1H-pyrazole: Contains chlorine instead of bromine at the 5-position.
Uniqueness
5-Bromo-4-(chloromethyl)-1-methyl-1H-pyrazole is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and interactions with other molecules. This dual substitution pattern can provide distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C5H6BrClN2 |
---|---|
Molecular Weight |
209.47 g/mol |
IUPAC Name |
5-bromo-4-(chloromethyl)-1-methylpyrazole |
InChI |
InChI=1S/C5H6BrClN2/c1-9-5(6)4(2-7)3-8-9/h3H,2H2,1H3 |
InChI Key |
PDUKBDDEVFXGSQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)CCl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.